molecular formula C18H17N3 B411844 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline CAS No. 332867-63-7

4-Phenyl-2-(pyrrolidin-1-yl)quinazoline

Cat. No.: B411844
CAS No.: 332867-63-7
M. Wt: 275.3g/mol
InChI Key: JSAXOTHFRQJSMK-UHFFFAOYSA-N
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Description

4-Phenyl-2-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a phenyl group at the 4-position and a pyrrolidinyl group at the 2-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Quinazoline derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific structural features of 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline.

Cellular Effects

Quinazoline derivatives have been reported to have broad-spectrum antimicrobial activity and can inhibit biofilm formation in Pseudomonas aeruginosa . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quinazoline derivatives can inhibit the formation of beta-hematin . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(pyrrolidin-1-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

4-Phenyl-2-(pyrrolidin-1-yl)quinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antibacterial research. This compound's structure suggests potential interactions with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. Several studies have focused on their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. This mechanism is similar to that of established chemotherapeutic agents like colchicine .
  • Case Study : In vitro studies demonstrated that derivatives of quinazoline could achieve IC50 values as low as 0.1 μM against various cancer cell lines, including A549 (lung), HCT116 (colon), and HeLa (cervical) cells .
CompoundCell LineIC50 (μM)
4-PQ DerivativeA549 (Lung)0.1
4-PQ DerivativeHCT116 (Colon)0.2
4-PQ DerivativeHeLa (Cervical)0.3

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been extensively studied, with promising results against both Gram-positive and Gram-negative bacteria.

  • Mechanism : The antibacterial action is often linked to the inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in folate synthesis . Optimization of substituents on the quinazoline ring has led to compounds with enhanced selectivity and potency against resistant strains such as MRSA.
CompoundBacteria TestedMIC (μg/mL)
Compound 12S. aureus2
Compound 12E. faecalis4
Compound 12S. pneumoniae1

Structure–Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their chemical structure. SAR studies have shown that modifications at specific positions on the quinazoline ring can enhance both anticancer and antibacterial activities.

Key Findings:

  • Substituent Effects : The presence of electron-withdrawing groups at the phenyl ring enhances anticancer activity.
  • Pyrrolidine Moiety : Incorporating a pyrrolidine ring has been shown to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Pharmacokinetics and Toxicity

In silico studies have predicted favorable pharmacokinetic profiles for certain derivatives, indicating good absorption and distribution characteristics. However, potential toxicity issues, including mutagenicity and drug-drug interactions, warrant further investigation .

Properties

IUPAC Name

4-phenyl-2-pyrrolidin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-2-8-14(9-3-1)17-15-10-4-5-11-16(15)19-18(20-17)21-12-6-7-13-21/h1-5,8-11H,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAXOTHFRQJSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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